MX1013 is a potent dipeptide caspase inhibitor that plays a significant role in the field of apoptosis research. As a pan-caspase inhibitor, it selectively inhibits various caspases, which are cysteine proteases critical for programmed cell death. The compound has garnered attention due to its effectiveness in both in vitro and in vivo models, demonstrating potential applications in cytoprotection and therapeutic interventions for conditions associated with excessive apoptosis.
MX1013 was synthesized as part of an anti-apoptotic drug discovery effort aimed at developing effective cytoprotective agents. The compound is characterized by its irreversible inhibition of caspases, specifically targeting caspases 1, 3, 6, 7, 8, and 9 with inhibitory concentrations (IC50) ranging from 5 to 20 nanomolar .
MX1013 is classified as a dipeptide caspase inhibitor. Its structure includes a fluoromethyl ketone warhead that contributes to its inhibitory activity against caspases. This compound is notable for its selectivity towards caspases, exhibiting minimal inhibition of non-caspase proteases such as cathepsin B and calpain I .
The synthesis of MX1013 involves several key steps, starting from the coupling of specific amino acids to form the dipeptide structure. The process typically includes:
The synthesis methodology ensures that MX1013 retains its biological activity while enhancing its solubility compared to other peptide-based inhibitors .
The molecular formula of MX1013 is , with a molecular weight of approximately 382.38 g/mol. The compound's structure features a dipeptide backbone with a fluoromethyl ketone moiety that is crucial for its mechanism of action.
MX1013 undergoes several chemical reactions that facilitate its action as a caspase inhibitor:
These reactions underline the compound's effectiveness in various experimental models of apoptosis .
The mechanism by which MX1013 exerts its effects involves:
This broad-spectrum inhibition makes MX1013 a valuable tool for studying apoptosis and developing therapeutic strategies against diseases characterized by inappropriate cell death.
MX1013 has several applications in scientific research:
MX1013 (also designated Z-VD-fmk) is a dipeptide-based caspase inhibitor engineered for broad-spectrum activity against key apoptotic proteases. It exhibits nanomolar inhibitory potency against caspases 1, 3, 6, 7, 8, and 9, with IC50 values ranging from 5–20 nM. Notably, it demonstrates >500-fold selectivity for caspases over non-caspase proteases like cathepsin B, calpain I, Factor Xa, and thrombin (IC50 >10 μM). This specificity arises from structural recognition of the conserved caspase active site, which preferentially accommodates aspartate in the P1 position—a feature exploited by MX1013's Val-Asp (VD) dipeptide backbone [1] [6].
Table 1: MX1013 Inhibition Profile Against Caspase Isoforms
Caspase Isoform | IC50 (nM) | Biological Role | Selectivity Notes |
---|---|---|---|
Caspase-1 | 15 ± 2 | Inflammasome activation | Moderate affinity |
Caspase-3 | 5 ± 0.8 | Executioner caspase | Highest potency |
Caspase-6 | 12 ± 1.5 | Executioner caspase | -- |
Caspase-7 | 18 ± 2.2 | Executioner caspase | -- |
Caspase-8 | 10 ± 1.1 | Initiator caspase (extrinsic) | -- |
Caspase-9 | 20 ± 3.0 | Initiator caspase (intrinsic) | -- |
Cathepsin B | >10,000 | Lysosomal protease | >500-fold selectivity |
MX1013 covalently inactivates caspases via a fluoromethyl ketone (fmk) warhead that targets the catalytic cysteine residue within the enzyme's active site. The electrophilic fmk group forms a thioether bond with the cysteine thiol, rendering inhibition irreversible. This mechanism is validated by kinetic studies showing time-dependent inactivation and lack of enzyme recovery after dialysis [1] [6]. The dipeptide scaffold (Val-Asp) positions the fmk group optimally for nucleophilic attack, while the benzyloxycarbonyl (Z) group enhances membrane permeability. Structural analyses reveal that MX1013 occupies the S1–S4 substrate-binding pockets of caspases, with the aspartate side chain anchored in the conserved S1 pocket—a critical determinant for caspase specificity [1].
Figure 1: MX1013-Caspase Binding Mechanism
Caspase Active Site | | S1 Pocket: Asp (P1) binding | S2 Pocket: Val (P2) hydrophobic interaction | FMK Warhead: Covalent bond with Cys285
Despite its shorter dipeptide design, MX1013 surpasses longer peptide inhibitors in functional cytoprotection. In HeLa cells exposed to TNF-α/cycloheximide, MX1013 blocked apoptosis at 0.5 μM—10-fold lower than the tripeptide Z-VAD-fmk (5 μM) and 5-fold lower than tetrapeptide Z-DEVD-fmk (2.5 μM). This enhanced cellular efficacy correlates with MX1013’s superior aqueous solubility (>5 mg/mL) compared to Z-VAD-fmk (<0.5 mg/mL), facilitating intracellular delivery [1]. While tetrapeptides like Ac-DEVD-CHO exhibit lower enzyme-level IC50 values for caspase-3 (0.288 nM vs. MX1013’s 5 nM), they lack isoform selectivity and inhibit caspases 7–9 with similar potency [3]. MX1013’s balanced combination of moderate enzyme affinity, high selectivity, and solubility enables potent in vivo activity unattainable with longer peptides.
Table 2: MX1013 vs. Reference Caspase Inhibitors
Property | MX1013 (Z-VD-fmk) | Z-VAD-fmk (Tripeptide) | Ac-DEVD-CHO (Tetrapeptide) |
---|---|---|---|
Peptide Length | Dipeptide | Tripeptide | Tetrapeptide |
Caspase-3 IC50 | 5 nM | 50 nM | 0.288 nM |
Aqueous Solubility | >5 mg/mL | <0.5 mg/mL | <1 mg/mL |
Cytoprotective Concentration (HeLa cells) | 0.5 μM | 5 μM | 2.5 μM |
Selectivity | Caspase-specific | Caspase-specific | Broad protease inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7